molecular formula C28H35N3O4 B12342545 2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide

2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide

Cat. No.: B12342545
M. Wt: 477.6 g/mol
InChI Key: ZHVQDYZROMUUIE-UHFFFAOYSA-N
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Description

2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This is usually achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step involves the alkylation of the quinazolinone core with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can be performed on the quinazolinone core to yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of benzyl alcohols or ketones.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to bind to active sites of enzymes, inhibiting their activity. The dimethylphenyl group enhances the compound’s binding affinity and specificity, while the acetamide moiety contributes to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Benzimidazole Derivatives: Compounds with a benzimidazole core, known for their biological activities.

Uniqueness

2-(4-{1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}phenyl)-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. The presence of the dimethylphenyl group and the acetamide moiety differentiates it from other quinazolinone derivatives, providing unique binding characteristics and stability.

Properties

Molecular Formula

C28H35N3O4

Molecular Weight

477.6 g/mol

IUPAC Name

2-[4-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]phenyl]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C28H35N3O4/c1-19-8-9-20(2)22(16-19)18-30-25-7-5-4-6-24(25)27(33)31(28(30)34)23-12-10-21(11-13-23)17-26(32)29-14-15-35-3/h8-13,16,24-25H,4-7,14-15,17-18H2,1-3H3,(H,29,32)

InChI Key

ZHVQDYZROMUUIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3CCCCC3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NCCOC

Origin of Product

United States

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